3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole

描述

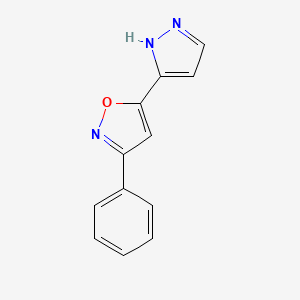

3-phenyl-5-(1H-pyrazol-3-yl)isoxazole is an organic compound that belongs to the class of benzene and substituted derivatives. It is a small molecule with a molecular formula of C12H9N3O and a molecular weight of 211.219 Da . This compound is characterized by its aromatic heteromonocyclic structure, which includes a benzene ring, a pyrazole ring, and an isoxazole ring .

准备方法

3-苯基-5-(1H-吡唑-3-基)异恶唑的合成可以通过多种合成路线实现。 一种常见的方法包括取代芳香醛与甲苯磺酰肼缩合,然后与末端炔烃进行环加成反应 . 这种一锅三组分法高效且通用,适用于3,5-二取代吡唑的制备 . 工业生产方法可能涉及类似的合成路线,但规模更大,反应条件优化以确保高产率和纯度。

化学反应分析

3-苯基-5-(1H-吡唑-3-基)异恶唑会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂 . 取代反应可能涉及卤化物或胺等亲核试剂。 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能生成相应的氧化物,而还原可能生成醇或胺 .

科学研究应用

Pharmacological Properties

3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole exhibits several pharmacological activities, making it a compound of interest in drug development:

- Anti-inflammatory Activity : It has been shown to inhibit hematopoietic prostaglandin D synthase (HPGDS), an enzyme involved in the production of prostaglandins that mediate inflammation .

- Antitumor Potential : Research indicates that derivatives of isoxazole compounds can exhibit significant antitumor activity through various mechanisms, including apoptosis induction in cancer cells .

- Immunomodulatory Effects : The compound has been studied for its ability to modulate immune responses, potentially useful in treating autoimmune diseases .

Study 1: Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced inflammation in a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for inflammatory diseases .

Study 2: Antitumor Activity

In vitro studies revealed that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

作用机制

3-苯基-5-(1H-吡唑-3-基)异恶唑的作用机制涉及其与特定分子靶标和途径的相互作用。 例如,它已被证明可以抑制血红蛋白生成素D合成酶,这种酶参与前列腺素的生成 . 这种抑制可以通过降低促炎前列腺素的水平而产生抗炎作用。 该化合物还可能与其他分子靶标相互作用,具体取决于其特定的结构和官能团 .

相似化合物的比较

3-苯基-5-(1H-吡唑-3-基)异恶唑可以与其他类似化合物进行比较,例如5-甲基-3-苯基-4-(1H-吡唑-5-基)异恶唑 . 尽管这两种化合物共享相似的核心结构,但不同取代基的存在会导致其化学和生物学性质的差异。 例如,5-甲基-3-苯基-4-(1H-吡唑-5-基)异恶唑中的甲基可能会影响其反应性和药理活性,与3-苯基-5-(1H-吡唑-3-基)异恶唑相比 . 其他类似化合物包括各种取代的吡唑和异恶唑,它们可能根据其特定的取代基表现出独特的性质 .

生物活性

3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a fused isoxazole and pyrazole ring structure, which is known to enhance biological activity through various mechanisms. The synthesis of this compound typically involves multi-step reactions, including the condensation of appropriate hydrazones with isoxazole derivatives. Recent advancements have focused on environmentally friendly methods that utilize multicomponent reactions to improve yields and reduce waste .

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of pyrazole and isoxazole, including this compound, exhibit potent anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The cytotoxic effects are often evaluated using assays such as MTT, with IC50 values indicating the concentration required to inhibit cell growth by 50% .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.08 |

| Similar Pyrazole Derivative | A549 | 26 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have demonstrated that these compounds can stabilize human red blood cell membranes, suggesting their efficacy in reducing inflammation .

Antimicrobial Properties

The antimicrobial activity of this compound has been assessed against various bacterial and fungal strains. Its efficacy as an antibacterial agent has been reported in studies where it exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated the anticancer activity of a series of pyrazole derivatives against Hep-2 and P815 cell lines. Among these, compounds similar to this compound showed significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL, indicating promising therapeutic potential in cancer treatment .

Case Study 2: Anti-inflammatory Action

In another investigation, the anti-inflammatory effects were quantified using the HRBC membrane stabilization method at varying doses (100 μg, 500 μg, and 1000 μg). The results indicated a dose-dependent response, highlighting the compound's potential as an anti-inflammatory agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications at specific positions on the isoxazole and pyrazole rings can significantly influence biological activity. For example, substituents on the phenyl ring have been shown to enhance anticancer potency while maintaining low toxicity levels in normal cells. This relationship underscores the importance of chemical modifications in drug design .

常见问题

Basic Questions

Q. What are common synthetic routes for preparing 3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole?

The compound can be synthesized via cycloaddition reactions or functionalization of preformed isoxazole scaffolds. For example, hypervalent iodine-mediated cycloaddition of nitrile oxides to alkynes offers a robust method (e.g., using benzaldoxime and alkynyl precursors) . Alternatively, esterification of 3-phenylisoxazole-5-carboxylic acid with alcohols (e.g., 2-propanol) followed by purification via recrystallization yields derivatives with high purity . Key steps include optimizing reaction time, temperature, and stoichiometry to suppress side reactions like over-oxidation or dimerization.

Q. How is structural characterization performed for this compound?

X-ray crystallography is the gold standard for confirming bond lengths, angles, and dihedral angles. For instance, the dihedral angle between the phenyl and isoxazole rings in derivatives is typically ~7–8°, with bond lengths consistent with reported isoxazole structures (e.g., C–N = 1.306 Å, N–O = 1.402 Å) . Complementary techniques include NMR (to confirm substituent integration) and IR spectroscopy (to identify functional groups like C=O or N–O stretches) .

Q. What biological activities are associated with this compound derivatives?

Derivatives exhibit anti-inflammatory, anti-ulcer, and antimicrobial activities. For example, 3-phenyl-5-furan isoxazole derivatives showed significant COX-2 inhibition in molecular docking studies, correlating with reduced inflammation in murine models . Activity depends on substituent polarity and steric effects; electron-withdrawing groups (e.g., nitro) often enhance binding to biological targets .

Q. How are toxicity profiles assessed for novel derivatives?

Databases like the NIST Chemistry WebBook provide preliminary toxicity data , while experimental assays (e.g., acute toxicity in zebrafish or murine models) validate safety. Computational tools predict ADMET properties, focusing on hepatotoxicity and mutagenicity risks . Derivatives with hydrophilic substituents (e.g., hydroxyl or morpholine groups) often show reduced toxicity .

Advanced Research Questions

Q. How can reaction yields be optimized in hypervalent iodine-mediated cycloadditions?

Yield optimization requires precise control of oxidant (e.g., PIFA) stoichiometry and reaction time. For example, using a 1:1.5 molar ratio of alkyne to benzaldoxime with PIFA at 0°C minimizes byproducts like over-oxidized nitriles. Column chromatography (silica gel, gradient elution with EtOAc/heptane) improves purity, achieving yields up to 80% . Mechanistic studies suggest that nitrile oxide intermediates are critical; stabilizing these with Lewis acids (e.g., ZnCl) may further enhance efficiency.

Q. What strategies resolve contradictions in crystallographic data refinement?

Discrepancies in anisotropic displacement parameters or hydrogen bonding motifs are addressed using software suites like SHELXL and WinGX. For twinned crystals, the HKLF5 format in SHELXL refines data by partitioning overlapping reflections . Hydrogen atoms are placed geometrically (C–H = 0.93–0.98 Å) and refined with riding models, ensuring R-factor convergence below 0.05 .

Q. How do substituents influence pharmacological activity?

Substituent effects are studied via SAR (structure-activity relationship) analyses. For example, replacing the phenyl group with thiophene (as in 3-phenyl-5-(thiophen-3-yl)isoxazole) enhances anti-inflammatory activity due to improved π-π stacking with COX-2’s hydrophobic pocket . DFT calculations (e.g., HOMO-LUMO gaps) predict electronic effects, while molecular dynamics simulations assess binding stability .

Q. What methodologies validate reaction mechanisms for isoxazole formation?

Isotopic labeling (e.g., -nitrile oxides) and in situ FTIR track intermediate formation. For nitroethane-derived isoxazoles, the pathway involves oxidation to acetaldehyde, followed by condensation with hydroxylamine to form the isoxazole ring . Kinetic studies (e.g., variable-temperature NMR) confirm rate-limiting steps, such as cyclization versus nitrile oxide decomposition .

Q. How are computational models used to predict biological targets?

Molecular docking (AutoDock Vina) and pharmacophore mapping identify potential targets like COX-2 or nicotinic acetylcholine receptors. For example, derivatives with pyridyl substituents (e.g., 3-phenyl-5-(pyridin-2-yl)isoxazole) show high affinity for neuronal receptors, validated by electrophysiological assays . MD simulations (AMBER force fields) further assess ligand-protein stability over 100-ns trajectories .

Q. What advanced techniques resolve spectral overlaps in complex derivatives?

2D NMR (e.g., -HSQC, COSY) distinguishes overlapping signals in regions like aromatic (δ 7.0–8.5 ppm) or isoxazole protons (δ 6.6–7.3 ppm). For 3-phenyl-5-(thiophen-2-yl)isoxazole, - HMBC correlations confirm connectivity between thiophene C-2 and isoxazole C-5 . High-resolution mass spectrometry (HRMS) with ±1 ppm accuracy validates molecular formulas .

属性

IUPAC Name |

3-phenyl-5-(1H-pyrazol-5-yl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-2-4-9(5-3-1)11-8-12(16-15-11)10-6-7-13-14-10/h1-8H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSSTOPJERVMRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。